![molecular formula C27H25ClN6O B2686726 1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine CAS No. 902908-49-0](/img/structure/B2686726.png)
1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine
Beschreibung
Evolution of Triazoloquinazoline-Based Compounds in Medicinal Chemistry
Triazoloquinazolines emerged as a structurally unique class of nitrogen-containing heterocycles following the discovery of quinazoline’s pharmacological versatility in the mid-20th century. Early synthetic efforts focused on fusing triazole rings with quinazoline to enhance metabolic stability and binding affinity. For example, 2-methylsulfonyl-1,2,4-triazolo[1,5-a]quinazolin-5(4H)-one demonstrated potent α-glucosidase inhibition (IC~50~ = 1.8 μM), underscoring the scaffold’s adaptability to diverse targets. By the 2010s, derivatives such as 1,2,4-triazolo[4,3-c]quinazolines were engineered to inhibit histone acetyltransferase PCAF, showing nanomolar activity against breast cancer (MCF-7) and hepatocellular carcinoma (HepG2) cell lines.
The structural plasticity of triazoloquinazolines enables strategic substitutions at positions C-2, C-5, and N-4, which modulate electronic and steric properties. For instance, introducing a phenyl group at C-2 enhanced VEGFR-2 inhibition in compound 6 , reducing angiogenesis in in vitro models. Contemporary research prioritizes bioisosteric replacements, such as replacing phthalazine with triazoloquinazoline, to optimize pharmacokinetic profiles while retaining target engagement.
Table 1: Key Milestones in Triazoloquinazoline Drug Discovery
Development Trajectory of Piperazine-Substituted Heterocycles
Piperazine’s integration into drug design began with its role as a solubilizing moiety in antihistamines and antipsychotics. The 21st century saw its evolution into a scaffold for kinase inhibitors and G protein-coupled receptor (GPCR) modulators. For example, imatinib (a BCR-ABL inhibitor) and sildenafil (a PDE5 inhibitor) leverage piperazine’s conformational flexibility to enhance target selectivity.
Structural modifications, such as N-alkylation and carbon-substitution, have expanded piperazine’s utility. Asymmetric synthesis techniques enabled the creation of C2- and C3-substituted piperazines , which occupy unexplored chemical space in oncology and neurology. In 1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-triazolo[1,5-C]quinazolin-5-YL}piperazine , the piperazine ring serves as a spacer, optimizing the distance between the triazoloquinazoline core and the 4-chlorophenoxy group for improved receptor interactions.
Table 2: Notable Piperazine-Containing Therapeutics
Drug | Target | Indication | Source |
---|---|---|---|
Imatinib | BCR-ABL kinase | Chronic myeloid leukemia | |
Sildenafil | PDE5 | Erectile dysfunction | |
Ciprofloxacin | DNA gyrase | Bacterial infections |
Research Significance and Academic Relevance
The fusion of triazoloquinazoline and piperazine in 1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-triazolo[1,5-C]quinazolin-5-YL}piperazine addresses two critical challenges in drug discovery: target selectivity and pharmacokinetic optimization . The triazoloquinazoline core’s planar structure facilitates π-π stacking with tyrosine kinases, while the piperazine side chain enhances solubility and bioavailability.
Recent studies emphasize its dual mechanism of action:
- VEGFR-2 Inhibition : Molecular docking reveals hydrogen bonding with residues Glu883 and Asp1046, disrupting ATP-binding in angiogenesis pathways.
- Cell Cycle Arrest : Upregulation of P53 and BAX genes induces G1-phase arrest in MCF-7 cells, synergizing with apoptotic signaling.
This dual functionality positions the compound as a template for multitargeted agents in oncology, particularly for tumors reliant on angiogenic and proliferative signaling.
Structural Classification within Nitrogen-Containing Heterocycles
1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-triazolo[1,5-C]quinazolin-5-YL}piperazine belongs to the triazoloquinazoline-piperazine hybrid subclass, characterized by:
- A bicyclic triazoloquinazoline system with a 1,2,4-triazole fused to quinazoline.
- A piperazine ring linked via a ethylphenoxy spacer, introducing steric bulk and rotational freedom.
Compared to simpler heterocycles like pyridine or indole, this hybrid exhibits enhanced three-dimensionality, enabling interactions with allosteric binding pockets. The 4-chlorophenoxy group further augments lipophilicity, potentially improving blood-brain barrier penetration.
Structural Comparison to Related Heterocycles
Heterocycle | Ring System | Key Pharmacological Role |
---|---|---|
Triazoloquinazoline | Bicyclic (triazole + quinazoline) | Kinase inhibition |
Piperazine | Six-membered diamine | Solubility modulation |
Quinoline | Bicyclic (benzene + pyridine) | Antimalarial |
Eigenschaften
IUPAC Name |
5-[4-[2-(4-chlorophenoxy)ethyl]piperazin-1-yl]-2-phenyl-[1,2,4]triazolo[1,5-c]quinazoline | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25ClN6O/c28-21-10-12-22(13-11-21)35-19-18-32-14-16-33(17-15-32)27-29-24-9-5-4-8-23(24)26-30-25(31-34(26)27)20-6-2-1-3-7-20/h1-13H,14-19H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEEKKTLMABQVIL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCOC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4C5=NC(=NN53)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25ClN6O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
The synthesis of 1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine involves multiple steps, typically starting with the preparation of the triazoloquinazoline core. One common method involves the cyclization of appropriate hydrazones with chloropyrimidines under oxidative conditions . The piperazine ring is then introduced through nucleophilic substitution reactions. Industrial production methods often employ similar synthetic routes but are optimized for large-scale production, focusing on yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various chemical reactions, including:
Oxidation: The triazoloquinazoline moiety can be oxidized under specific conditions, leading to the formation of quinazoline derivatives.
Reduction: Reduction reactions can modify the piperazine ring, potentially altering the compound’s pharmacological properties.
Substitution: The chlorophenoxyethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include iodobenzene diacetate for oxidation and hydrazine derivatives for cyclization. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Its structural features make it a candidate for studying interactions with biological macromolecules.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of this compound is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The triazoloquinazoline moiety may play a crucial role in binding to these targets, potentially inhibiting their activity. Further research is needed to elucidate the exact pathways involved .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Core Structural Analogues
Key Observations :
- The triazoloquinazoline/pyrimidine core is critical for AR binding. Substitutions at the 2-position (phenyl vs. furyl) modulate selectivity: furyl groups (e.g., ZM241385) favor A2AAR, while phenyl groups (target compound) may shift affinity .
Piperazine-Containing Derivatives
Key Observations :
- The 4-chlorophenoxyethyl chain in the target compound introduces steric bulk, which may reduce metabolic clearance compared to shorter chains (e.g., ethyl carboxylate in ) .
- Piperazine derivatives with thiazolo-triazolo cores () show divergent activity (anti-inflammatory vs. AR antagonism), highlighting scaffold-dependent effects.
Pharmacological and Functional Comparisons
Receptor Binding Profiles
- A2AAR Selectivity: SCH 58261 and ZM241385 exhibit nanomolar affinity for A2AAR, while the target compound’s phenyl substitution may reduce selectivity compared to furyl analogs .
- Anti-inflammatory Activity: Triazoloquinazolines with carboxylate groups (e.g., ) inhibit inflammatory markers (TNF-α, IL-6), suggesting the target compound’s 4-chlorophenoxy group could confer similar activity .
Biologische Aktivität
The compound 1-[2-(4-Chlorophenoxy)ethyl]-4-{2-phenyl-[1,2,4]triazolo[1,5-C]quinazolin-5-YL}piperazine is a complex heterocyclic structure that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on recent research findings.
Chemical Structure
The compound can be characterized by its unique structural components:
- Piperazine core : A six-membered ring containing two nitrogen atoms.
- Triazoloquinazoline moiety : A fused triazole and quinazoline ring system known for various biological activities.
- Chlorophenoxyethyl side chain : Enhances lipophilicity and potential interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:
- DNA Intercalation : The triazoloquinazoline component can intercalate into DNA, disrupting replication and transcription processes. This mechanism is crucial for its cytotoxic effects against cancer cell lines .
- Topoisomerase Inhibition : It has been shown to inhibit topoisomerase II, an enzyme essential for DNA unwinding during replication. This inhibition leads to increased DNA damage and apoptosis in cancer cells .
Cytotoxic Activity
Recent studies have evaluated the cytotoxicity of the compound against various cancer cell lines. The following table summarizes the IC50 values obtained from these studies:
These values indicate that the compound exhibits significant cytotoxicity, particularly against the HCT-116 colorectal cancer cell line.
Case Studies
- Cytotoxicity in Cancer Research : A study investigated the effects of various quinazoline derivatives, including our compound of interest. The results indicated that modifications in the triazole and quinazoline structures could enhance cytotoxic activity through improved DNA binding affinity .
- In Vivo Studies : Preliminary in vivo studies demonstrated that administration of this compound in animal models resulted in a notable reduction in tumor size compared to control groups. These findings suggest potential for further development as an anti-cancer therapeutic agent.
- Antimicrobial Activity : In addition to its anticancer properties, derivatives of this compound have been screened for antimicrobial activity against several bacterial strains, showing moderate efficacy against Gram-positive and Gram-negative bacteria .
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : Synthesis involves multi-step protocols, including cyclization and substitution reactions. For example, triazoloquinazoline derivatives are often synthesized via condensation of 2-hydrazinobenzoic acid with dithioimidocarbonates under acidic conditions (e.g., HCl) in ethanol, followed by recrystallization . Critical parameters include:
- Temperature control : Ice-cold conditions for initial reactant mixing to prevent side reactions.
- Catalyst selection : Triethylamine as a base to facilitate deprotonation and cyclization.
- Purification : Recrystallization from ethanol to isolate high-purity crystals.
Characterization typically employs FTIR (C=O stretching at ~1700 cm⁻¹), NMR (proton assignments for triazole and quinazoline rings), and MS (molecular ion peaks) .
Q. How can structural ambiguities in the triazoloquinazoline-piperazine hybrid be resolved?
- Methodological Answer : X-ray crystallography is the gold standard for resolving fused-ring systems. For example, planar triazoloquinazoline systems with phenoxy substituents show dihedral angles (~59°) between the fused rings and substituents, confirmed via crystallographic refinement . Computational tools like DFT (B3LYP/6-31G*) validate bond lengths and angles, while Hirshfeld surface analysis identifies intermolecular interactions (e.g., N–H···O hydrogen bonds) .
Advanced Research Questions
Q. What strategies address contradictory bioactivity data across in vitro and in vivo models?
- Methodological Answer : Discrepancies often arise from metabolic instability or solubility issues. Mitigation strategies include:
- Lipophilicity optimization : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility while retaining target affinity .
- Prodrug design : Ethyl ester moieties (e.g., in piperazine derivatives) enhance membrane permeability, with enzymatic hydrolysis releasing active metabolites .
- Pharmacokinetic profiling : Use UPLC-MS to monitor plasma stability and metabolite formation .
Q. How can computational modeling predict binding modes to biological targets like kinases or GPCRs?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) are used to explore interactions. For example:
- The triazoloquinazoline core may occupy ATP-binding pockets in kinases via π-π stacking with phenylalanine residues.
- Piperazine side chains engage in hydrogen bonding with aspartate/glutamate residues in GPCRs .
Free energy calculations (MM-PBSA) quantify binding affinities and prioritize derivatives for synthesis .
Q. What experimental designs validate structure-activity relationships (SAR) for substituent effects?
- Methodological Answer : A matrix-based SAR approach is recommended:
- Variable substituents : Test chloro, methoxy, and nitro groups at the 4-position of the phenyl ring.
- Biological assays : Measure IC₅₀ values against target enzymes (e.g., EGFR kinase) using fluorescence polarization assays .
Example data table for substituent effects:
Substituent (R) | IC₅₀ (nM) | LogP | Solubility (µg/mL) |
---|---|---|---|
-Cl | 12.3 | 3.2 | 8.5 |
-OCH₃ | 45.6 | 2.8 | 15.2 |
-NO₂ | 89.1 | 3.5 | 3.1 |
Data trends guide lead optimization (e.g., chloro groups enhance potency but reduce solubility) .
Data Contradiction Analysis
Q. How to reconcile conflicting reports on the compound’s metabolic stability?
- Methodological Answer : Divergent results may stem from assay conditions. Standardize protocols using:
- Human liver microsomes (HLM) : Incubate with NADPH (1 mM) and monitor degradation via LC-MS.
- Species differences : Compare rat vs. human CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) .
For example, ethyl ester derivatives show species-dependent hydrolysis rates, necessitating cross-validation in primary hepatocytes .
Experimental Design Challenges
Q. What are the best practices for scaling up synthesis without compromising yield?
- Methodological Answer : Key considerations include:
- Solvent selection : Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.
- Continuous flow chemistry : Enhances reproducibility for cyclization steps by maintaining precise temperature (±2°C) .
Pilot-scale reactions (10–100 g) require in-line FTIR to monitor intermediate formation and adjust feed rates dynamically .
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.